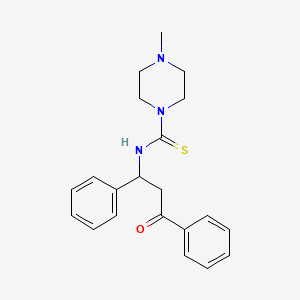stannane CAS No. 89222-66-2](/img/structure/B14141311.png)
[(4-Iodobenzoyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodobenzoyl)oxystannane is an organotin compound with the molecular formula C25H19IO2Sn It is characterized by the presence of a triphenylstannyl group bonded to a 4-iodobenzoyloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-iodobenzoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ph3SnOH+IC6H4COCl→Ph3SnOCOC6H4I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobenzoyl)oxystannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodobenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyloxy group can be substituted with other nucleophiles.
Oxidation Reactions: The organotin moiety can be oxidized to form tin oxides.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyloxy derivatives.
Oxidation Reactions: Products include tin oxides and iodobenzoic acid derivatives.
Reduction Reactions: Products include reduced organotin species and iodobenzoic acid derivatives.
Applications De Recherche Scientifique
(4-Iodobenzoyl)oxystannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Iodobenzoyl)oxystannane involves its interaction with molecular targets through its organotin and iodobenzoyloxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The triphenylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodobenzoyloxy group can undergo substitution reactions, leading to the formation of new bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromobenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Methylbenzoyl)oxystannane
Uniqueness
(4-Iodobenzoyl)oxystannane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling
Propriétés
Numéro CAS |
89222-66-2 |
|---|---|
Formule moléculaire |
C25H19IO2Sn |
Poids moléculaire |
597.0 g/mol |
Nom IUPAC |
triphenylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
DRVDMYBWWLEHJQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


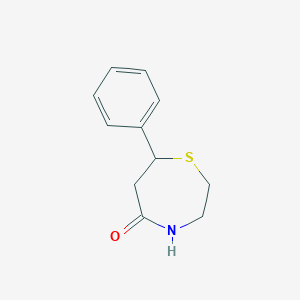
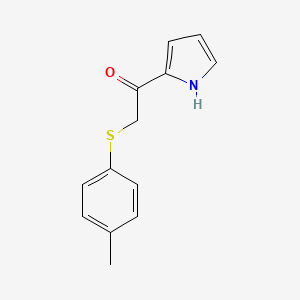
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
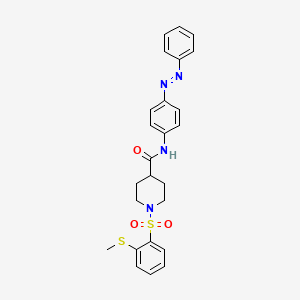

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)

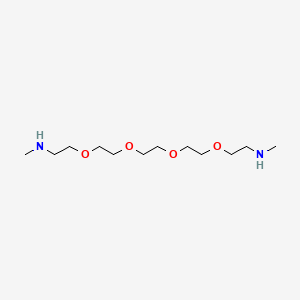
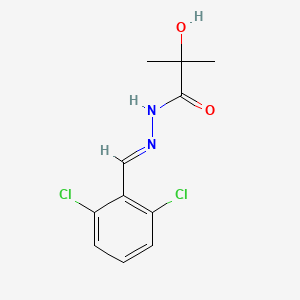
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

